molecular formula C17H14Cl2N2O2S2 B2749329 2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole CAS No. 672925-46-1

2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole

Cat. No.: B2749329
CAS No.: 672925-46-1
M. Wt: 413.33
InChI Key: DCANLZZDWGBFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a pyrrolidine moiety substituted with a 3,5-dichlorophenyl sulfonyl group. The compound is synthesized via condensation of 2-(aminophenyl)benzothiazole derivatives with substituted sulfonyl chlorides in the presence of pyridine and acetic anhydride under thermal conditions . The 3,5-dichlorophenyl group is critical for electronic and steric effects, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

2-[1-(3,5-dichlorophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S2/c18-11-8-12(19)10-13(9-11)25(22,23)21-7-3-5-15(21)17-20-14-4-1-2-6-16(14)24-17/h1-2,4,6,8-10,15H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCANLZZDWGBFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzothiazole intermediate.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using chlorosulfonic acid or a similar reagent.

    Final Coupling with Dichlorophenyl Moiety: The final step involves coupling the dichlorophenyl group to the sulfonylated pyrrolidine-benzothiazole intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzothiazole and pyrrolidine rings can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides

Compounds in this class differ in the position of the amino group on the benzothiazole-phenyl backbone (para vs. meta) and the substituents on the sulfonyl chloride. For example:

  • N-(3-aminophenyl)benzothiazole sulfonamides: Meta-substitution reduces activity compared to para-substituted analogs, as evidenced by a 2.1-fold decrease in IC50 (320 nM vs. 150 nM for the target compound) .
  • Variations in sulfonyl substituents : Replacing 3,5-dichlorophenyl with electron-donating groups (e.g., methyl) decreases logP (2.8 vs. 3.2) and bioactivity, highlighting the importance of halogenated aryl groups for target engagement .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

This pyrazole derivative shares a sulfanyl-linked aryl group but lacks the benzothiazole core. The trifluoromethyl group increases electron-withdrawing effects, yielding a higher logP (3.5) and lower IC50 (85 nM) in antifungal assays compared to the target compound. However, the sulfanyl group reduces metabolic stability relative to sulfonamides .

Dichlorophenyl-Containing Compounds with Distinct Heterocycles

Iprodione (3-(3,5-Dichlorophenyl)-2-(1-methylthio)-2,4-dioxo-1-imidazolidinecarboxamide)

Iprodione features an imidazolidine core instead of benzothiazole. Despite sharing the 3,5-dichlorophenyl group, its mechanism as a fungicide relies on inhibition of glycerol synthesis, distinct from benzothiazole-based compounds. Its higher logP (2.5) and lower potency (IC50 = 4500 nM) reflect differences in target specificity .

Quinclorac (3,7-Dichloro-8-quinolinecarboxylic acid)

This herbicide contains a quinoline core with dichlorophenyl groups. Its mode of action (auxin mimicry) diverges entirely from sulfonamide derivatives, underscoring the role of heterocycle choice in biological activity .

Key Data Tables

Table 1. Physicochemical and Bioactivity Comparison

Compound Core Structure Substituent logP IC50 (nM) Application Reference
Target Compound Benzothiazole 3,5-DCl-Ph-SO2-pyrrolidine 3.2 150 Anticandidal
N-(3-aminophenyl) analog Benzothiazole 3-NH2-Ph-SO2-Ph 2.8 320 Antifungal
Iprodione Imidazolidine 3,5-DCl-Ph 2.5 4500 Fungicide
Pyrazole derivative Pyrazole CF3, 3-Cl-Ph-S 3.5 85 Antifungal

Biological Activity

2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole (CAS: 672925-46-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antidiabetic, and other therapeutic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H14Cl2N2O2S2C_{17}H_{14}Cl_2N_2O_2S_2 with a molecular weight of 413.34 g/mol. The compound features a benzothiazole core linked to a pyrrolidine ring through a sulfonyl group, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a series of heteroarylated benzothiazoles were synthesized and evaluated for their antibacterial and antifungal activities. Notably, compounds demonstrated moderate to high efficacy against various pathogens:

  • Antibacterial Activity : Compound 2j exhibited minimum inhibitory concentration (MIC) values ranging from 0.23 to 0.94 mg/mL against E. coli, while compound 2d showed promising antifungal activity with MIC values of 0.06 to 0.47 mg/mL against Candida albicans .
CompoundMIC (mg/mL)Activity Type
2j0.23 - 0.94Antibacterial
2d0.06 - 0.47Antifungal

Antidiabetic Activity

In another study focusing on the synthesis of benzothiazole-linked oxadiazole hybrids, compounds were evaluated for their α-amylase inhibitory potential as a strategy for developing antidiabetic agents. The most potent compound demonstrated an inhibition rate of 87.5% at a concentration of 50 μg/mL, outperforming the standard drug acarbose .

The biological activity of these compounds can be attributed to their ability to interact with specific biological macromolecules:

  • Molecular Docking Studies : In silico docking studies revealed that the most active derivatives bind effectively to the active sites of enzymes like α-amylase from Aspergillus oryzae and human pancreatic α-amylase, suggesting a competitive inhibition mechanism .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of substituents on the benzothiazole ring and the nature of the linker in determining biological activity:

  • Substituent Influence : The presence of specific functional groups on the benzothiazole scaffold enhances antibacterial activity, while certain modifications can reduce efficacy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Heteroarylated Benzothiazoles : A study synthesized novel derivatives and assessed their antimicrobial activities against various pathogens, establishing a correlation between structural features and biological efficacy .
  • Oxadiazole Hybrids : Research on oxadiazole hybrids linked with benzothiazoles demonstrated significant α-amylase inhibition, providing insights into potential antidiabetic applications .

Q & A

Q. What are the common synthetic routes for 2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and sulfonylation. A general approach includes:

Condensation of hydrazine derivatives with ketones or aldehydes under reflux in ethanol, catalyzed by glacial acetic acid (e.g., similar to methods in and ).

Sulfonylation of the pyrrolidine moiety using 3,5-dichlorophenylsulfonyl chloride in the presence of a base like triethylamine.
Key factors affecting yield:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.
  • Temperature control : Reflux conditions (e.g., 80–100°C) optimize cyclization ().
  • Catalysts : Acidic or oxidative catalysts (e.g., FeCl₃ or TBHP) improve regioselectivity in heterocycle formation ().

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural elucidation involves:
  • NMR : ¹H and ¹³C NMR to identify proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.5 ppm) and sulfonyl/pyrrolidine linkages.
  • X-ray crystallography : Determines absolute configuration and dihedral angles between the benzothiazole and pyrrolidine rings (as shown in for analogous pyrazoline derivatives).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ ~454 Da) and fragmentation patterns ().

Q. What key structural features influence the biological activity of this compound?

  • Methodological Answer : Critical structural elements include:
  • Benzothiazole core : Contributes to π-π stacking with biological targets (e.g., enzyme active sites).
  • Sulfonyl group : Enhances solubility and hydrogen-bonding capacity.
  • 3,5-Dichlorophenyl substituent : Increases lipophilicity and steric bulk, impacting target selectivity ().
    Comparative studies of analogs (e.g., replacing dichlorophenyl with methoxyphenyl) show reduced activity, highlighting the importance of halogen substituents ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) as in .
  • Compound purity : Use HPLC (>95% purity) and elemental analysis to verify integrity.
  • Structural analogs : Compare activity of closely related derivatives (e.g., ’s table of benzothiazole analogs) to isolate substituent effects.
    Replicate studies under controlled conditions and apply meta-analysis to identify trends ().

Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

  • Methodological Answer : Use:
  • Molecular docking (AutoDock Vina, Schrödinger) : Models interactions with active sites (e.g., hydrophobic pockets accommodating the dichlorophenyl group).
  • DFT calculations : Analyze electronic properties (e.g., sulfonyl group’s electron-withdrawing effects) to predict reactivity.
  • MD simulations : Assess stability of ligand-protein complexes over time (as demonstrated in ).
    Validate predictions with SAR studies and crystallographic data ().

Q. How does the electronic environment of substituents affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the benzothiazole ring for nucleophilic substitution at the 2-position.
  • Suzuki coupling : Use Pd catalysts to introduce aryl groups at the pyrrolidine nitrogen.
  • Solvent effects : DMF or THF optimizes reaction kinetics ().
  • Substituent tuning : Electron-deficient aryl groups (e.g., nitro) enhance electrophilicity, while electron-donating groups (e.g., methoxy) reduce reactivity ().

Q. What strategies are recommended for conformational analysis to elucidate the bioactive conformation of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve solid-state conformation (e.g., ).
  • NMR NOE experiments : Identify proximity of protons in solution.
  • DFT-based energy minimization : Compare lowest-energy conformers with docked poses ().
    Correlate results with biological assays to determine the active conformation ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.